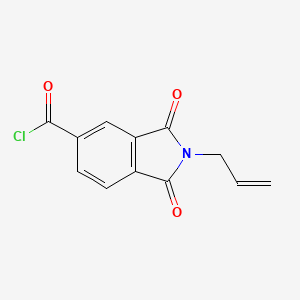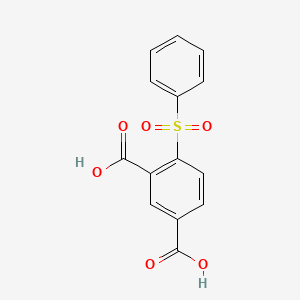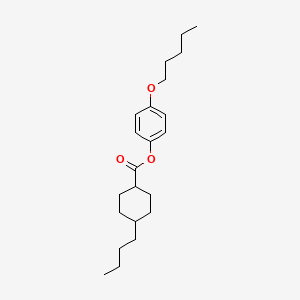
1,1'-(2-Chloropropylidene)bis(4-ethoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two ethoxybenzene groups linked by a chloropropylidene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) typically involves the reaction of 4-ethoxybenzene with a chloropropylidene precursor under specific conditions. One common method is the Friedel-Crafts alkylation, where 4-ethoxybenzene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of 1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropylidene bridge can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 1,1’-(2-Hydroxypropylidene)bis(4-ethoxybenzene) or 1,1’-(2-Aminopropylidene)bis(4-ethoxybenzene).
Oxidation: Formation of 1,1’-(2-Chloropropylidene)bis(4-formylbenzene) or 1,1’-(2-Chloropropylidene)bis(4-carboxybenzene).
Reduction: Formation of 1,1’-(2-Propylidene)bis(4-ethoxybenzene) or 1,1’-(2-Hydroxypropylidene)bis(4-ethoxybenzene).
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the nature of the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(2,2-Dichloroethylidene)bis(4-ethylbenzene): Similar structure but with two chlorine atoms and ethyl groups instead of ethoxy groups.
1,1’-(2-Bromopropylidene)bis(4-ethoxybenzene): Similar structure but with a bromine atom instead of chlorine.
1,1’-(2-Chloropropylidene)bis(4-methoxybenzene): Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and interactions with other molecules. The chloropropylidene bridge also provides a site for further functionalization, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
56265-22-6 |
|---|---|
Molekularformel |
C19H23ClO2 |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
1-[2-chloro-1-(4-ethoxyphenyl)propyl]-4-ethoxybenzene |
InChI |
InChI=1S/C19H23ClO2/c1-4-21-17-10-6-15(7-11-17)19(14(3)20)16-8-12-18(13-9-16)22-5-2/h6-14,19H,4-5H2,1-3H3 |
InChI-Schlüssel |
XALCLEMPULMGDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-](/img/structure/B14639435.png)

![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)
![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)

![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)

![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)

![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)


![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
